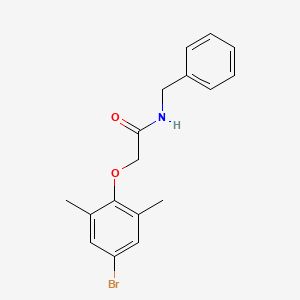

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

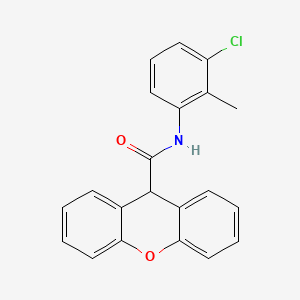

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of acetamide and contains a benzyl group and a bromine atom, which make it unique and interesting for researchers to study.

Scientific Research Applications

Synthesis and Biodistribution

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide has been explored in the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, the synthesis and evaluation of [11C]R116301, a compound structurally related to this compound, demonstrated its potential as a PET ligand for investigating central neurokinin(1) (NK1) receptors. This study highlights the compound's utility in visualizing NK1 receptors in vivo, potentially contributing to the understanding of various neurological conditions (M. V. D. Mey et al., 2005).

Chemical Transformations

The chemical versatility of this compound is evident in its use in regioselective syntheses. For example, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide demonstrated the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, showcasing a methodology that proceeds under mild conditions without metal catalysis. This reaction pathway underscores the compound's role in facilitating switchable synthesis through the employment of different neighboring groups (Guanyinsheng Qiu et al., 2017).

Biological Screening

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, involving a compound analogous to this compound, was aimed at biological screening against enzymes like butyrylcholinesterase and acetylcholinesterase. This research underscores the compound's potential in developing therapeutic agents, particularly in the context of diseases where enzyme inhibition is targeted (S. Z. Siddiqui et al., 2013).

Material Science Applications

In material science, derivatives of this compound have been characterized for their potential as pesticides. The X-ray powder diffraction characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide provided essential data for their application in the development of novel pesticide compounds. This application demonstrates the compound's relevance in agricultural sciences and its contribution to the development of new materials (E. Olszewska et al., 2011).

properties

IUPAC Name |

N-benzyl-2-(4-bromo-2,6-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-12-8-15(18)9-13(2)17(12)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNICXOAUKXHJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NCC2=CC=CC=C2)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)

![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)

![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)